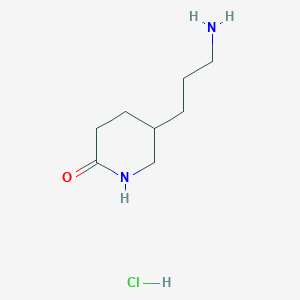![molecular formula C9H10ClF3N2O2 B13562725 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is a chemical compound with a molecular formula of C9H9F3N2O2. It is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate: Similar structure but lacks the hydrochloride group.
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate: Contains a pyrrolidinyl group instead of a pyridinyl group
Uniqueness
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Eigenschaften
Molekularformel |
C9H10ClF3N2O2 |
|---|---|
Molekulargewicht |
270.63 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
InChI-Schlüssel |
IJBBPCJHTBLSNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)

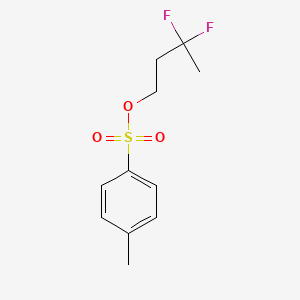
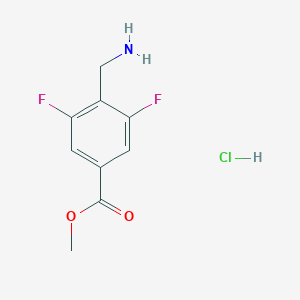

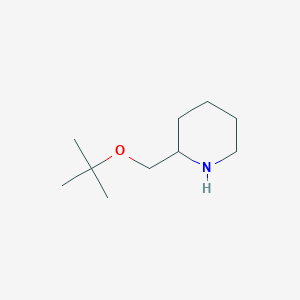

![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
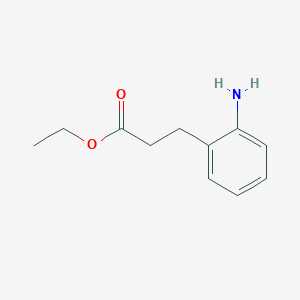
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
